molecular formula C23H24O B14736756 2-Methyl-4,4,4-triphenylbutan-2-ol CAS No. 4819-91-4

2-Methyl-4,4,4-triphenylbutan-2-ol

Cat. No.: B14736756
CAS No.: 4819-91-4
M. Wt: 316.4 g/mol
InChI Key: GIEHZYNCGGEONP-UHFFFAOYSA-N
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Description

2-Methyl-4,4,4-triphenylbutan-2-ol is a tertiary alcohol characterized by a butan-2-ol backbone substituted with a methyl group at position 2 and three phenyl groups at position 4.

Properties

CAS No.

4819-91-4

Molecular Formula

C23H24O

Molecular Weight

316.4 g/mol

IUPAC Name

2-methyl-4,4,4-triphenylbutan-2-ol

InChI

InChI=1S/C23H24O/c1-22(2,24)18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,18H2,1-2H3

InChI Key

GIEHZYNCGGEONP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4,4,4-triphenylbutan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a benzylmagnesium halide reacts with isobutylene oxide. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions. The process requires precise control of reaction parameters, including temperature, solvent, and reactant concentrations, to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4,4-triphenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-Methyl-4,4,4-triphenylbutan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4,4,4-triphenylbutan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and binding properties.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following compounds share structural or functional similarities with 2-Methyl-4,4,4-triphenylbutan-2-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features/Applications
This compound C₂₃H₂₂O 314.43 Not reported Not reported Tertiary alcohol with bulky aryl groups; potential synthetic intermediate
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 Branched alcohol; used in fragrances and solvents
2-Benzyl-1,4,4-triphenylbutan-2-ol C₂₉H₂₆O 390.52 Not reported Not reported Cyclialkylation substrate in organic reactions
2-Methyl-4,6-dinitrophenol C₇H₆N₂O₅ 198.13 Not reported 1.68 (estimated) Phenolic derivative; historically used in pesticides

Physicochemical and Functional Comparisons

Molecular Weight and Solubility: The target compound’s high molecular weight (314.43 g/mol) and aryl substituents likely result in low water solubility, contrasting with smaller analogs like 2-Methyl-3-buten-2-ol (86.13 g/mol), which is more volatile and soluble in polar solvents . Phenolic analogs (e.g., 2-Methyl-4,6-dinitrophenol) exhibit even lower solubility due to nitro groups and hydrogen-bonding interactions .

Reactivity and Synthetic Utility: The tertiary alcohol structure of this compound may hinder nucleophilic reactions compared to primary/secondary alcohols (e.g., 3-Methyl-2-buten-1-ol). However, its aryl groups could facilitate electrophilic aromatic substitution or act as directing groups in catalysis . 2-Methyl-4,6-dinitrophenol’s nitro groups make it highly acidic (pKa ~4), enabling use in pH-dependent applications, unlike the neutral tertiary alcohol .

Toxicity and Handling: While direct toxicity data for the target compound is absent, structurally complex alcohols (e.g., 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol) may exhibit hazards such as skin/eye irritation or respiratory effects .

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